1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone
Description
1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-methanone (CAS: 940314-18-1) is a boronic ester derivative featuring a pyridine core substituted with a pinacol-protected boron group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position and a pyrrolidinyl-methanone moiety at the 2-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl and heteroaryl systems . Its pyrrolidinyl group imparts moderate steric bulk and electron-donating properties, which influence reactivity and solubility in organic solvents. Commercial sources report a purity of 96% for this compound, making it a reliable building block for targeted synthesis .
Properties
IUPAC Name |
pyrrolidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-7-8-13(18-11-12)14(20)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRCWOYKZAJKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone typically involves the reaction of pyridine derivatives with boronic acid derivatives. One common method involves the use of n-butyllithium (n-BuLi) as a base to deprotonate the pyridine derivative, followed by the addition of a boronic acid derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Heterocyclic Moieties
The substitution pattern on the pyridine ring and the choice of nitrogen-containing heterocycle significantly affect the compound’s electronic, steric, and functional properties. Key analogs include:
Key Observations :
- Steric Effects : Pyrrolidinyl and piperidinyl groups introduce comparable steric bulk, but piperazinyl derivatives (e.g., ) exhibit improved solubility due to polar acetylated amines.
- Boron Position : The 5-position on pyridine (vs. 3- or 4-positions) optimizes conjugation and stability in Suzuki reactions .
Reactivity in Cross-Coupling Reactions
The pinacol boronic ester group enables participation in Suzuki-Miyaura couplings. Comparative studies suggest:
- Pyrrolidinyl vs. Piperidinyl Analogs : Pyrrolidinyl derivatives show marginally faster coupling rates due to reduced steric hindrance compared to piperidinyl systems .
- Morpholinyl Derivatives : Electron-withdrawing effects may require harsher conditions (e.g., elevated temperatures) for efficient coupling .
- Non-Heterocyclic Analogs: Phenyl-substituted variants () are less reactive in polar solvents but useful for constructing hydrophobic biaryl systems .
Biological Activity
1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone is a compound characterized by its unique structural features, including a pyrrolidine ring and a dioxaborolane moiety. Its molecular formula is . This compound has been investigated for various biological activities, particularly in the context of cancer research and enzyme inhibition.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Properties
Research has indicated that 1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 0.15 | Induces apoptosis via caspase activation |
| HL-60 (leukemia) | 0.25 | Inhibits tubulin polymerization |
| MDA-MB-435 (breast) | 0.229 | Disrupts cell cycle progression |
These results demonstrate the compound's potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of tubulin and other proteins involved in cell cycle regulation and apoptosis .
Study 1: Tubulin Polymerization Inhibition
In a study assessing the effects on tubulin polymerization, it was found that treatment with the compound resulted in a significant decrease in polymerization rates at concentrations as low as 100 nM. This suggests a direct interaction with the microtubule dynamics critical for cell division .
Study 2: Apoptosis Induction
Another investigation focused on the induction of apoptosis in A549 lung cancer cells. The compound was shown to increase caspase-3 activity significantly compared to control groups, indicating its role in programmed cell death pathways .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structural Feature | Anticancer Activity |
|---|---|---|
| 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Pyrimidine ring | Moderate |
| 4-(Pyrrolidin-1-yl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | Isoquinoline ring | Low |
This comparison highlights that while similar compounds exist, the specific combination of functional groups in 1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone contributes to its enhanced biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
